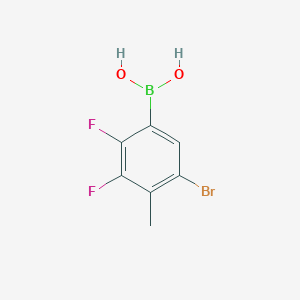

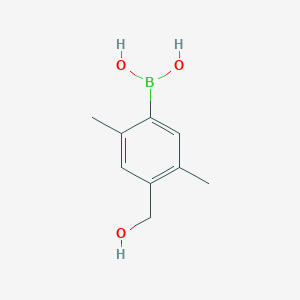

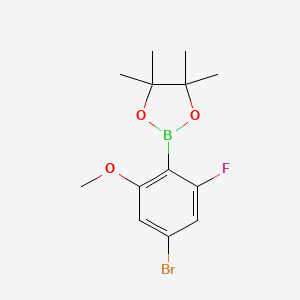

5-Bromo-2,3-difluoro-4-methylphenylboronic acid

Overview

Description

5-Bromo-2,3-difluoro-4-methylphenylboronic acid (5-Br-2,3-DF-4-MPBA) is an organoboron compound that has been studied in recent years for its potential applications in organic synthesis and scientific research. 5-Br-2,3-DF-4-MPBA is a versatile reagent that can be used in a wide variety of reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck-Matsuda reactions. It has been used for the synthesis of various compounds, including pharmaceuticals, natural products, and organometallic compounds. In addition, 5-Br-2,3-DF-4-MPBA has been used for the synthesis of various polymers and nanomaterials.

Scientific Research Applications

1. Advancements in Suzuki Cross-Coupling Reactions

5-Bromo-2,3-difluoro-4-methylphenylboronic acid plays a crucial role in Suzuki cross-coupling reactions, a pivotal method in modern synthetic chemistry. Research highlights the synthesis of various derivatives through this method, demonstrating its importance in creating new compounds with potential medicinal applications. The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene, in particular, showcased significant haemolytic and bio-film inhibition activities, pointing towards its potential in pharmaceutical development (Ikram et al., 2015).

2. Role in Synthesizing Difluorinated Compounds

The versatility of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid extends to the synthesis of difluorinated compounds. Research indicates its use in preparing difluorinated pseudopeptides, showcasing its utility in creating complex molecules. Such advancements open doors to novel compounds with potential for various applications, including drug development and material science (Gouge, Jubault & Quirion, 2004).

3. Influencing Energy Levels in Conducting Polymers

In the realm of polymer chemistry, 5-Bromo-2,3-difluoro-4-methylphenylboronic acid contributes significantly to controlling energy levels in conducting polymers. This aspect is crucial for developing materials with tailored electronic properties, essential for applications like solar cells and electronic devices. The synthesis of various monomers and polymers demonstrates the compound's role in fine-tuning material properties, highlighting its importance in materials science (Krebs & Jørgensen, 2002).

4. Enhancing Synthesis of Heterocyclic Compounds

The compound's utility is also evident in enhancing the synthesis of heterocyclic compounds, such as pyridines and pyridones. It's instrumental in various substitution reactions, demonstrating its role in constructing complex molecular structures. This ability is vital for synthesizing compounds with potential pharmaceutical applications, showcasing the compound's significance in medicinal chemistry (Sutherland & Gallagher, 2003).

Mechanism of Action

Target of Action

5-Bromo-2,3-difluoro-4-methylphenylboronic acid is a boronic acid derivative. Boronic acids are commonly used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. The primary targets of this compound are therefore the reactants involved in these reactions, typically organic halides or pseudohalides .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst . This catalyst has undergone oxidative addition with an organic halide or pseudohalide, forming a new carbon-carbon bond . The 5-Bromo-2,3-difluoro-4-methylphenylboronic acid specifically interacts with its targets by donating its boronic group to the palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . These compounds are common structural motifs in many pharmaceuticals and natural products . The downstream effects of this reaction can therefore have significant impacts on the synthesis of these important compounds .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and solubility, properties that are beneficial for its use in suzuki-miyaura coupling reactions .

Result of Action

The result of the action of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid is the formation of a new carbon-carbon bond via a Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of biaryl compounds, which have numerous applications in pharmaceuticals and natural products .

Action Environment

The efficacy and stability of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a base, the choice of solvent, and the temperature of the reaction . For example, Suzuki-Miyaura coupling reactions typically require a base and are often performed in polar solvents such as water or alcohols . The reactions are also usually conducted at elevated temperatures to increase the rate of the reaction .

properties

IUPAC Name |

(5-bromo-2,3-difluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAYFRDQHIVSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301208634 | |

| Record name | Boronic acid, B-(5-bromo-2,3-difluoro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-difluoro-4-methylphenylboronic acid | |

CAS RN |

2121513-00-4 | |

| Record name | Boronic acid, B-(5-bromo-2,3-difluoro-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5-bromo-2,3-difluoro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)